molecular formula C20H20N4O B4079995 1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole

1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole

Cat. No. B4079995
M. Wt: 332.4 g/mol
InChI Key: GPPKRFYCLVNMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole, commonly known as FIPI, is a novel small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.

Mechanism of Action

FIPI inhibits the activity of 1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole by binding to its catalytic domain, preventing the conversion of phosphatidylcholine to phosphatidic acid. This inhibition of 1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole activity leads to a decrease in downstream signaling pathways, including the activation of protein kinase C and the mammalian target of rapamycin (mTOR). The inhibition of these pathways results in the suppression of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation and oxidative stress, and protection against neuronal damage. FIPI has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in many cellular processes.

Advantages and Limitations for Lab Experiments

FIPI has several advantages for lab experiments, including its high purity and stability, making it a reliable chemical for scientific research. FIPI is also easily synthesized, allowing for large-scale production. However, FIPI has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of FIPI. One potential area of research is the development of more potent and selective 1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole inhibitors that can be used for therapeutic purposes. Additionally, the use of FIPI in combination with other drugs or therapies may enhance its efficacy. Further research is also needed to understand the precise mechanisms underlying the effects of FIPI and its potential applications in various diseases.

Scientific Research Applications

FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. FIPI has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole, which is overexpressed in many cancer types. Additionally, FIPI has been shown to reduce inflammation and oxidative stress in cardiovascular diseases and protect against neuronal damage in neurological disorders.

properties

IUPAC Name

5-(furan-2-yl)-1-[3-(3-methylpyrazol-1-yl)propyl]-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-16-10-13-24(22-16)12-6-11-23-15-21-19(17-7-3-2-4-8-17)20(23)18-9-5-14-25-18/h2-5,7-10,13-15H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPKRFYCLVNMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCCN2C=NC(=C2C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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